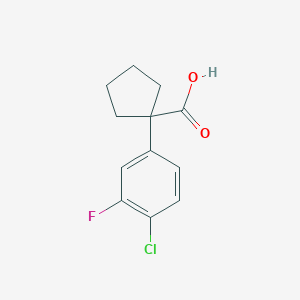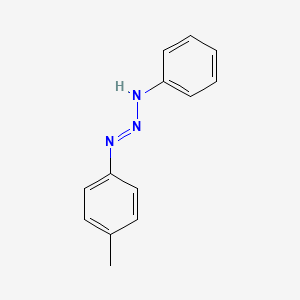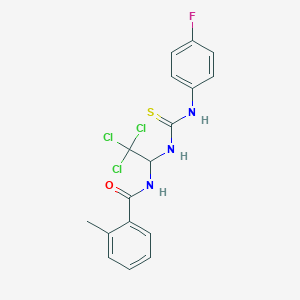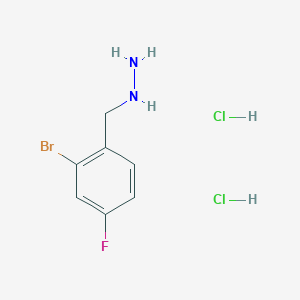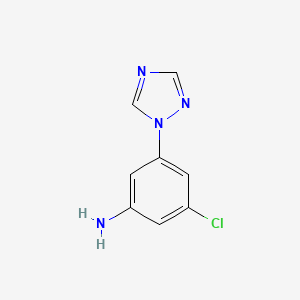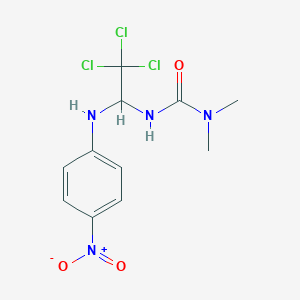
Sodium 4-hydroxy-2-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-hydroxy-2-methylbutanoate: is a chemical compound with the molecular formula C5H11NaO3. It is a sodium salt of 4-hydroxy-2-methylbutanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxy-2-methylbutanoate can be synthesized through the saponification of the corresponding lactone, such as γ-methyl-α-methylene-γ-butyrolactone. The process involves hydrolyzing the lactone in the presence of sodium hydroxide (NaOH) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale saponification reactions. The lactone is mixed with a sodium hydroxide solution and heated to facilitate the hydrolysis process. The resulting product is then purified and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxy-2-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Sodium 4-hydroxy-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of superabsorbent hydrogels and other polymeric materials.
Mechanism of Action
The mechanism of action of sodium 4-hydroxy-2-methylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Sodium 4-hydroxy-4-methyl-2-methylene butanoate: Formed by saponification of γ-methyl-α-methylene-γ-butyrolactone.
Sodium 5-hydroxyvalerate: Derived from δ-valerolactone.
Sodium 6-hydroxyhexanoate: Derived from ε-caprolactone.
Comparison: Sodium 4-hydroxy-2-methylbutanoate is unique due to its specific molecular structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of availability and the properties of the final products formed from its reactions .
Properties
Molecular Formula |
C5H9NaO3 |
|---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
sodium;4-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C5H10O3.Na/c1-4(2-3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
PLTXIYNOGPMDEO-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCO)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B11718625.png)
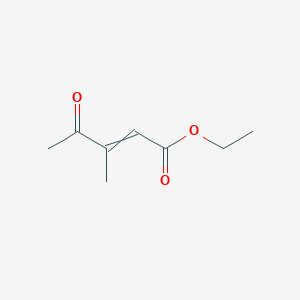
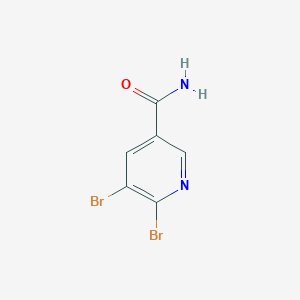
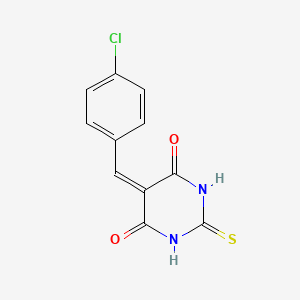
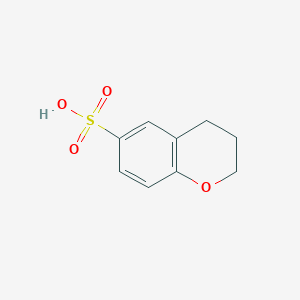
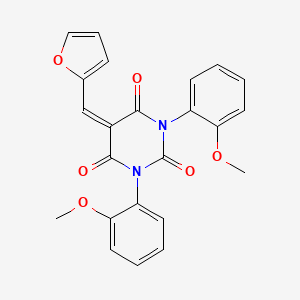
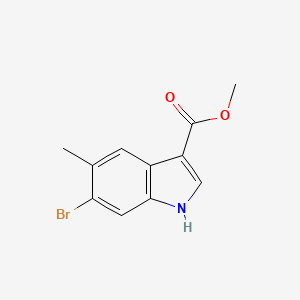
![4-[(2-Hydroxy-3-nitrobenzylidene)amino]benzoic acid](/img/structure/B11718663.png)
